2-chloro-N-[2-methyl-5-(piperidine-1-sulfonyl)phenyl]acetamide
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Overview
Description
2-Chloro-N-[2-methyl-5-(piperidine-1-sulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C14H19ClN2O3S. It is a derivative of piperidine and contains functional groups such as chloro, sulfonyl, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-methyl-5-(piperidine-1-sulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common synthetic route includes the following steps:
Bromination: : The starting material, 2-methyl-5-(piperidine-1-sulfonyl)aniline, is brominated to introduce the bromo group at the desired position.
Nucleophilic Substitution: : The bromo group is then substituted with a chloro group using a nucleophilic substitution reaction.
Acetylation: : Finally, the compound is acetylated to introduce the acetamide group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of solvents, temperature, and reaction time are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-methyl-5-(piperidine-1-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Nucleophilic substitution reactions are common, where the chloro group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like sodium iodide (NaI) and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
2-Chloro-N-[2-methyl-5-(piperidine-1-sulfonyl)phenyl]acetamide has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be used in biological studies to investigate its effects on cellular processes and enzyme activities.
Industry: : The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-N-[2-methyl-5-(piperidine-1-sulfonyl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group and the acetamide group play crucial roles in its biological activity, influencing its binding affinity and specificity to target molecules.
Comparison with Similar Compounds
2-Chloro-N-[2-methyl-5-(piperidine-1-sulfonyl)phenyl]acetamide is similar to other piperidine derivatives, such as chlorsulfuron and other sulfonyl-containing compounds. its unique combination of functional groups and molecular structure sets it apart, providing distinct chemical and biological properties.
Similar Compounds
Chlorsulfuron: : A herbicide used in agriculture.
Sulfonylurea derivatives: : Used in the development of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-chloro-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-11-5-6-12(9-13(11)16-14(18)10-15)21(19,20)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRQWWJXHNUVFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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